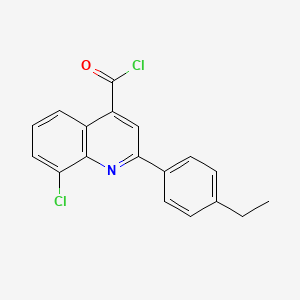

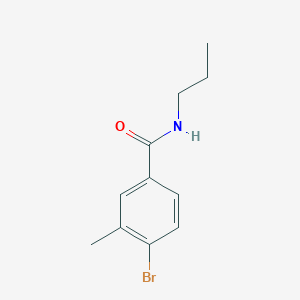

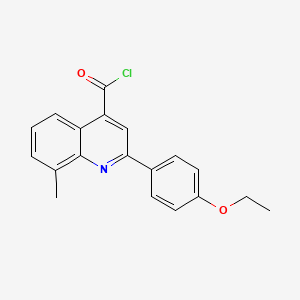

![molecular formula C10H7FN2O3S B1451366 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate CAS No. 849924-90-9](/img/structure/B1451366.png)

7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate

Overview

Description

7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid is a compound that has been studied for its potential antimycobacterial properties . It is part of a class of compounds known as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives .

Synthesis Analysis

These compounds are designed and synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of these compounds is analyzed using various techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the combination of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives with piperazine and various 1,2,3 triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are analyzed using various techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications

Antimycobacterial Agents

The benzo[d]imidazo[2,1-b]thiazole nucleus has been identified as a significant scaffold in the development of new antimycobacterial agents. Derivatives of this compound have been designed and synthesized, showing promising activity against Mycobacterium tuberculosis . For instance, certain derivatives displayed inhibitory concentrations (IC) with low micromolar activity and no acute cellular toxicity towards lung fibroblast cell lines .

Tuberculosis Treatment Research

In the search for novel treatments for tuberculosis, the benzo[d]imidazo[2,1-b]thiazole derivatives have been evaluated for their efficacy. The most active compounds have undergone molecular docking and dynamics studies to understand their binding patterns and stability as protein–ligand complexes against targets like Pantothenate synthetase of M. tuberculosis .

Catalyst-Free Synthesis

The compound has been used in catalyst-free synthetic pathways under microwave irradiation, providing a green and efficient method for synthesizing benzo[d]imidazo[2,1-b]thiazoles. This process is significant for expanding the repertoire of reactions in heterocyclic chemistry and for the synthesis of bioactive compounds .

Drug Design and Medicinal Chemistry

Due to its structural complexity and the presence of diverse heteroatoms, the benzo[d]imidazo[2,1-b]thiazole framework is increasingly attracting attention in drug design and medicinal chemistry. It serves as a biological probe in living systems and has potential therapeutic applications .

Advanced Material Research

The unique properties of benzo[d]imidazo[2,1-b]thiazole derivatives make them suitable for advanced material research. Their ability to bind different locations of biological macromolecules opens up possibilities for creating novel materials with specific functions .

Enzyme and Receptor Modulation

These compounds are extremely important in studying cell biology and treating diseases, as they can modulate the function of enzymes and receptors. This modulation is crucial for the development of new therapeutic agents that can target specific biological pathways .

Future Directions

Mechanism of Action

Target of Action

The primary target of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of coenzyme A.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the Coenzyme A biosynthesis pathway . Coenzyme A is essential for fatty acid synthesis and degradation, pyruvate metabolism, and other metabolic pathways. Therefore, the disruption of Coenzyme A production can lead to significant downstream effects on these metabolic processes.

Pharmacokinetics

The pharmacokinetic properties of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate were predicted using in silico ADMET prediction tools . .

Result of Action

The most active derivative of 7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate displayed significant activity against Mycobacterium tuberculosis . The compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line , suggesting that it could be a potential candidate for further development as an antimycobacterial agent.

properties

IUPAC Name |

6-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O2S.H2O/c11-5-1-2-7-8(3-5)16-10-12-6(9(14)15)4-13(7)10;/h1-4H,(H,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELMDQDZZRDPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC3=NC(=CN23)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1451285.png)

![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)

![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)

![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)